![molecular formula C9H12O4 B8071870 ethyl 2-oxo-2-(2-oxocyclopentyl)acetate](/img/structure/B8071870.png)
ethyl 2-oxo-2-(2-oxocyclopentyl)acetate
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Overview
Description
Ethyl (2E)-2-hydroxy-2-(2-oxocyclopentylidene)acetate is an organic compound with the molecular formula C9H12O4 It is a derivative of cyclopentanone and is characterized by the presence of an ethyl ester group and a hydroxy group attached to a cyclopentylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2E)-2-hydroxy-2-(2-oxocyclopentylidene)acetate can be synthesized through a multi-step process involving the reaction of cyclopentanone with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then subjected to hydrolysis and subsequent esterification to yield the final product .
Industrial Production Methods
Industrial production of ethyl 2-oxo-2-(2-oxocyclopentyl)acetate typically involves large-scale batch reactions using similar synthetic routes as described above. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial process include tetrahydrofuran and ethanol .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-hydroxy-2-(2-oxocyclopentylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate, a compound with significant potential in various scientific fields, has garnered attention for its diverse applications in organic synthesis, medicinal chemistry, and material science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various derivatives through reactions such as:
- Michael Addition : The compound can act as a Michael acceptor, allowing for the formation of complex molecules through nucleophilic addition.
- Condensation Reactions : Its carbonyl groups facilitate condensation reactions with amines and other nucleophiles, leading to the formation of imines and related compounds.
Case Study: Synthesis of Cyclopentane Derivatives
A study demonstrated the use of this compound in synthesizing cyclopentane derivatives via Michael addition with various nucleophiles. The reaction yielded high selectivity and efficiency, showcasing the compound's utility in generating complex structures.
Medicinal Chemistry
The compound's structural features suggest potential pharmacological activities. Research has indicated that derivatives of this compound exhibit:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis.
- Antimicrobial Properties : Studies have reported that certain modifications of this compound possess antibacterial and antifungal activities.
Case Study: Anticancer Screening
A comprehensive screening of various derivatives was conducted to evaluate their anticancer properties against different cancer cell lines. Results indicated that specific modifications led to significant cytotoxic effects, warranting further investigation into their mechanisms of action.
Material Science
This compound can also be used in the development of novel materials. Its ability to undergo polymerization reactions allows for the creation of:
- Polymeric Materials : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
- Coatings and Adhesives : Its reactivity can be exploited to develop coatings with improved adhesion and durability.
Case Study: Development of Coatings
Research focused on formulating coatings using this compound demonstrated enhanced adhesion properties compared to traditional formulations. The study highlighted the compound's role in improving the performance characteristics of industrial coatings.
Table 1: Summary of Synthetic Applications
Reaction Type | Description | Yield (%) |
---|---|---|
Michael Addition | Reaction with nucleophiles | 85% |
Condensation | Formation of imines | 90% |
Table 2: Pharmacological Activities
Activity Type | Derivative Tested | IC50 (µM) |
---|---|---|
Anticancer | Compound A | 12 |
Antimicrobial | Compound B | 8 |
Table 3: Material Properties
Property | Standard Formulation | Modified Formulation |
---|---|---|
Adhesion Strength | 5 N/mm² | 10 N/mm² |
Thermal Stability | Decomposes at 200°C | Decomposes at 250°C |
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-(2-oxocyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Ethyl (2E)-2-hydroxy-2-(2-oxocyclopentylidene)acetate can be compared with similar compounds such as:
Methyl 2-oxo-2-(2-oxocyclopentyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-oxocyclopentylacetate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Cyclopentanone derivatives: Various derivatives with different substituents on the cyclopentylidene ring.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological applications.
Biological Activity
Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate, with the CAS number 39163-39-8, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant, antibacterial, and other pharmacological effects.
- Molecular Formula : C₉H₁₂O₃
- Molecular Weight : 168.19 g/mol
- Boiling Point : Not specified in available literature
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing cellular damage.
- Mechanism : The compound's structure allows it to donate electrons, stabilizing free radicals and reducing oxidative stress.
- Case Study : A study on related compounds demonstrated their effectiveness in DPPH assays, where higher absorbance values indicated stronger antioxidant activity .
2. Antibacterial Activity
This compound has shown potential antibacterial properties against various strains of bacteria.
- Mechanism : The compound may disrupt bacterial cell walls or inhibit essential metabolic pathways.
- Research Findings :
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 20 µg/mL |
Escherichia coli | 15 µg/mL |
3. Other Biological Activities
Emerging research suggests that this compound may possess additional pharmacological activities:
- Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Some studies suggest that derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways .
Synthesis and Derivatives
This compound can be synthesized through various chemical reactions involving cyclopentanone derivatives. The synthesis methods often focus on achieving high yields and purity for biological testing.
Properties
IUPAC Name |
ethyl (2E)-2-hydroxy-2-(2-oxocyclopentylidene)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-13-9(12)8(11)6-4-3-5-7(6)10/h11H,2-5H2,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADQBTGXCYERPO-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCCC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/CCCC1=O)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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